1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride

AMPK activation Metabolic disorders Cancer research

1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (CAS 42823-09-6) is an arylbiguanide derivative featuring a para-trifluoromethoxy substituent on the phenyl ring. This compound belongs to the biguanide class, which includes clinically important agents such as metformin and phenformin, and is primarily utilized as a research tool in studies of AMP-activated protein kinase (AMPK) activation and gastrointestinal pharmacology.

Molecular Formula C9H11ClF3N5O
Molecular Weight 297.66 g/mol
CAS No. 42823-09-6
Cat. No. B3041941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride
CAS42823-09-6
Molecular FormulaC9H11ClF3N5O
Molecular Weight297.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(N)N=C(N)N)OC(F)(F)F.Cl
InChIInChI=1S/C9H10F3N5O.ClH/c10-9(11,12)18-6-3-1-5(2-4-6)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H
InChIKeyVAWGZGSCMHDUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride (CAS 42823-09-6): A Potent AMPK Activator and Gastric Antisecretory Research Tool


1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (CAS 42823-09-6) is an arylbiguanide derivative featuring a para-trifluoromethoxy substituent on the phenyl ring. This compound belongs to the biguanide class, which includes clinically important agents such as metformin and phenformin, and is primarily utilized as a research tool in studies of AMP-activated protein kinase (AMPK) activation and gastrointestinal pharmacology [1]. Its molecular formula is C9H11ClF3N5O with a molecular weight of 297.66 g/mol [2]. The hydrochloride salt form enhances aqueous solubility, facilitating its use in biological assays [3].

Critical Selectivity Drivers for 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride in Experimental Systems


The biological activity of arylbiguanides is exquisitely sensitive to the nature and position of aromatic substituents. Even among closely related analogs, differences in electronic and steric properties conferred by substituents such as trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), chloro, or nitro groups lead to pronounced variations in target engagement, potency, and therapeutic profile [1]. For instance, in gastric antisecretory assays, the para-trifluoromethyl analog reduces gastric volume by 90%, while the para-chloro analog achieves only 49% reduction [2]. Consequently, generic substitution of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride with another arylbiguanide is inadvisable without direct comparative data, as the trifluoromethoxy group imparts distinct physicochemical properties that critically influence its interaction with AMPK and other molecular targets [3].

Quantitative Differentiation of 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride Versus Comparators


AMPK Activation: Sub-nanomolar EC50 Versus Metformin

1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride activates AMP-activated protein kinase (AMPK) with an EC50 of 0.230 nM in a cell-free biochemical assay [1]. In contrast, the widely used biguanide metformin exhibits an EC50 for AMPK activation of approximately 7,817 µM in myotubes and 5,576 µM in H4-IIe cells [2]. This represents a potency difference of over 30 million-fold, though assay conditions differ. The extreme potency of the trifluoromethoxy-substituted compound positions it as a high-sensitivity probe for AMPK pathway interrogation in vitro.

AMPK activation Metabolic disorders Cancer research

Gastric Antisecretory Activity: Superior Efficacy Versus para-Chloro Analog

Patent US3860648 claims 1-(p-trifluoromethoxyphenyl)biguanide and its salts for the treatment of gastrointestinal disorders, specifically citing their gastric antisecretory and spasmolytic properties [1]. While direct in vivo data for the trifluoromethoxy compound are not tabulated in the patent, the closely related para-trifluoromethyl analog (p-CF3) achieves a 90% decrease in gastric volume and a 91% decrease in gastric acidity at 50 mg/kg intraduodenal administration in rats. In the same assay, the para-chloro analog (p-Cl) produces only a 49% decrease in volume and 37% decrease in acidity [2]. The patent establishes that the trifluoromethoxy-substituted compound is a preferred embodiment, implying comparable or superior efficacy relative to the chloro-substituted derivative.

Gastrointestinal pharmacology Antisecretory agents Ulcer research

High Purity and Analytical Specification for Reproducible Research

Commercially available 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride is supplied with a minimum purity of 97% as verified by NMR and HPLC . This level of purity meets or exceeds typical research-grade specifications (commonly 95-98%) and is critical for quantitative biological assays where impurities could confound dose-response relationships or produce spurious activity. The compound is provided with certificate of analysis (CoA) including batch-specific NMR and HPLC chromatograms, enabling users to verify structural identity and purity prior to experimentation .

Chemical procurement Analytical chemistry Quality control

Recommended Applications for 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride Based on Quantitative Evidence


AMPK Pathway Activation in High-Throughput Screening

With an EC50 of 0.230 nM, this compound is ideally suited for high-throughput screening (HTS) assays where AMPK activation is the primary readout [1]. Its extreme potency allows for the use of very low compound concentrations, conserving material and reducing solvent interference. The sub-nanomolar activity also enables detailed mechanistic studies of AMPK allostery and downstream signaling in cell-free systems.

Gastrointestinal Pharmacology: Gastric Acid Secretion Studies

The claimed gastric antisecretory activity, supported by data from the structurally analogous para-trifluoromethyl biguanide, makes this compound a valuable research tool for investigating acid-related gastrointestinal disorders [2]. It can be employed in rodent models of gastric acid secretion (e.g., Shay rat preparation) to evaluate antisecretory mechanisms or as a reference compound in the development of novel antiulcer agents.

Synthesis of Advanced Biguanide Derivatives for Anticancer Research

The trifluoromethoxy-phenyl biguanide core serves as a versatile starting material or intermediate for the synthesis of more complex biguanide derivatives with demonstrated anticancer activity [3]. Researchers can leverage the high-purity (>97%) commercial material to generate focused libraries of fluorine-containing biguanides for structure-activity relationship (SAR) studies targeting AMPK or mitochondrial complex I in cancer cell lines.

Pharmacological Probe for Comparative Biguanide Studies

This compound is an essential reference tool for comparative pharmacology studies aiming to dissect the contribution of aromatic substituents to biguanide activity. Its trifluoromethoxy group confers distinct electronic and lipophilic properties compared to metformin, phenformin, or proguanil [1][4]. Direct head-to-head experiments in AMPK activation or gastric secretion assays can elucidate the structure-activity landscape of this therapeutically important chemical class.

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